molecular formula C10H13NO3 B1274867 Amino-(3-ethoxy-phenyl)-acetic acid CAS No. 500696-03-7

Amino-(3-ethoxy-phenyl)-acetic acid

Cat. No.: B1274867
CAS No.: 500696-03-7
M. Wt: 195.21 g/mol
InChI Key: ARYHUMDBYPPPBK-UHFFFAOYSA-N
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Description

Amino-(3-ethoxy-phenyl)-acetic acid is an organic compound characterized by the presence of an amino group, an ethoxy group, and a phenyl ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino-(3-ethoxy-phenyl)-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-ethoxybenzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 3-ethoxybenzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the desired amino acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Amino-(3-ethoxy-phenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Nitro-(3-ethoxy-phenyl)-acetic acid.

    Reduction: 3-ethoxy-phenyl-ethanol.

    Substitution: Various substituted phenyl acetic acids depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Amino-(3-ethoxy-phenyl)-acetic acid serves as a key intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the production of Repaglinide, an oral hypoglycemic agent used for managing type II diabetes mellitus. The synthesis of this compound has been optimized to improve yield and safety by avoiding hazardous materials and conditions traditionally associated with its production.

Case Study: Synthesis of Repaglinide

  • Objective : To enhance the synthesis process of 3-ethoxy-4-ethoxycarbonyl-phenyl acetic acid, an intermediate for Repaglinide.
  • Method : A new method was developed that allows for a yield improvement to 59-72% while operating under safer conditions (ambient to 100°C) compared to previous methods that required high temperatures (150°C) and toxic reagents.
  • Outcome : This innovation not only increased efficiency but also reduced the environmental impact associated with the synthesis process .

Organic Synthesis

The compound is utilized as a building block in organic synthesis, facilitating the development of various derivatives and analogs that exhibit biological activity. Its structural properties allow for modifications that can enhance pharmacological effects.

Table 1: Derivatives Synthesized from this compound

Compound NameBiological ActivityYield (%)
4-Hydroxyphenyl acetic acidAntioxidant and anti-inflammatory58
Fluorine-substituted phenyl acetate derivativesHypnotic activityVaries
Other phenyl acetic derivativesVarious therapeutic potentialsVaries

Biochemical Research

This compound has been studied for its role in biotransformation processes involving aromatic amino acids like phenylalanine and tyrosine. These studies have revealed pathways through which bioactive compounds are generated, contributing to our understanding of metabolic processes.

Case Study: Biotransformation Studies

  • Research Focus : Investigating how this compound can influence the production of bioactive metabolites from aromatic amino acids.
  • Findings : The transformation processes yielded several bioactive compounds with potential antioxidant properties, highlighting the compound's relevance in metabolic engineering .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard or reagent for various assays, including those assessing enzyme activity and binding interactions. Its ability to form stable complexes makes it valuable in biochemical assays.

Cosmetic Applications

Emerging research indicates potential applications in cosmetic formulations where this compound may enhance product stability and efficacy. Its properties could be harnessed to develop formulations with improved moisturizing effects and skin compatibility.

Table 2: Potential Cosmetic Formulations Using this compound

Formulation TypeKey PropertiesApplication Area
MoisturizersEnhanced hydrationSkincare
Anti-aging creamsStability and effectivenessAnti-aging products
Sun protection productsImproved formulation stabilitySunscreens

Mechanism of Action

The mechanism of action of Amino-(3-ethoxy-phenyl)-acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

    Pathways Involved: It may influence pathways related to inflammation, pain modulation, or neurotransmitter synthesis.

Comparison with Similar Compounds

  • Amino-(3-methoxy-phenyl)-acetic acid
  • Amino-(4-ethoxy-phenyl)-acetic acid
  • Amino-(3-ethoxy-phenyl)-propionic acid

Comparison:

  • Amino-(3-ethoxy-phenyl)-acetic acid is unique due to the presence of the ethoxy group at the 3-position, which may influence its reactivity and biological activity compared to similar compounds with different substituents or positions.

Biological Activity

Amino-(3-ethoxy-phenyl)-acetic acid, a compound of interest in medicinal chemistry, has been studied for its biological activity, particularly in the context of cancer treatment and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects.

Chemical Structure and Properties

This compound is characterized by its amino group, ethoxy group, and phenyl ring. The molecular structure is essential for its interaction with biological targets. The presence of the ethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Cell Proliferation Inhibition :
    • In vitro studies demonstrated that the compound effectively reduces the growth of cancer cells through cell cycle arrest mechanisms. Specifically, it was observed that treatment led to G2/M phase arrest in A375 melanoma cells, indicating a disruption in the normal cell cycle progression .
  • Induction of Apoptosis :
    • The compound has been linked to increased apoptosis rates in treated cancer cells. For instance, a study reported that the percentage of apoptotic cells rose significantly following treatment with this compound, with values ranging from 4.3% to 61.4% after 48 hours .
  • Mechanisms of Action :
    • The underlying mechanisms involve modulation of signaling pathways such as PI3K/NF-κB. The compound significantly decreased the expression of MMP-9, a matrix metalloproteinase associated with cancer metastasis, thereby inhibiting cell migration .

Neuroprotective Effects

Beyond its anticancer properties, this compound has also been investigated for neuroprotective effects.

  • Cognitive Function :
    • Pharmacogenomic studies suggest that compounds similar to this compound can enhance cognitive function by modulating neurotransmitter systems and protecting against neurodegenerative processes .
  • Oxidative Stress Reduction :
    • Some derivatives have shown promise in reducing oxidative stress in neuronal cells, which is crucial for preventing neurodegeneration associated with conditions like Alzheimer's disease .

Data Summary

The following table summarizes key findings from studies on this compound:

Study FocusFindingsReference
Cell ProliferationInhibition of A375 cell growth
Apoptosis InductionIncreased apoptotic rates (4.3% - 61.4%)
Migration InhibitionDecreased MMP-9 expression
Neuroprotective EffectsPotential enhancement of cognitive function
Oxidative StressReduction in neuronal oxidative stress

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Melanoma Treatment : A study involving nude mice showed that the compound exhibited dose-dependent inhibitory effects on tumor growth, suggesting its potential as an antitumor agent .
  • Neuroprotection in Animal Models : Animal models treated with derivatives similar to this compound demonstrated improved memory retention and reduced neurodegeneration markers following oxidative stress challenges .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Amino-(3-ethoxy-phenyl)-acetic acid, and how can purity be ensured?

Synthesis typically involves coupling reactions, such as using N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) for carboxylate activation . Purification methods like recrystallization or reverse-phase HPLC are critical to achieving >95% purity. Analytical validation via NMR (e.g., 1^1H and 13^{13}C) and high-resolution mass spectrometry (HRMS) is recommended to confirm structural integrity .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies should include accelerated degradation experiments in buffers (pH 2–12) and thermal stress testing (25–80°C). Monitor decomposition products using LC-MS or UV-Vis spectroscopy. The ethoxy group may confer resistance to hydrolysis compared to methoxy analogs, but this requires empirical validation .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its structural analogs?

Key techniques:

  • NMR : Distinct splitting patterns for the ethoxy group (δ1.31.5δ \sim1.3–1.5 ppm for CH3_3, δ4.04.2δ \sim4.0–4.2 ppm for OCH2_2) .
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm1^{-1}) and NH2_2 bend (~1600 cm1^{-1}) .
  • HRMS : Exact mass (C10_{10}H13_{13}NO3_3) with m/z 195.0895 .

Q. How can researchers detect and quantify this compound in biological matrices?

Use LC-MS/MS with a C18 column and mobile phases containing 0.1% formic acid. For serum/plasma, solid-phase extraction (SPE) or protein precipitation with acetonitrile is advised. Calibration curves should span 1–1000 ng/mL, with deuterated internal standards (e.g., d4_4-glycine) to correct for matrix effects .

Advanced Research Questions

Q. What computational approaches predict the electronic effects of the 3-ethoxy substituent on the compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron-donating effects of the ethoxy group. Compare frontier molecular orbitals (HOMO/LUMO) with analogs (e.g., 3-fluoro or 3-methoxy derivatives) to assess substituent impact on nucleophilicity or hydrogen-bonding capacity .

Q. How can chiral resolution of this compound enantiomers be achieved?

Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane:isopropanol (80:20) mobile phase. Alternatively, enzymatic resolution via lipases (e.g., Candida antarctica) in biphasic systems can selectively esterify one enantiomer .

Q. What experimental designs address contradictions in reported bioactivity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:

  • Use isogenic cell lines and matched controls.
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How does the ethoxy group influence solubility and formulation strategies for in vivo studies?

The ethoxy group increases hydrophobicity compared to hydroxyl analogs. Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) or nanoemulsion formulations. LogP values (predicted ~1.2) should guide excipient selection (e.g., PEG 400 or cyclodextrins) .

Q. What mechanistic insights explain the compound’s selectivity for specific enzyme targets (e.g., kinases or proteases)?

Conduct molecular docking (AutoDock Vina) and mutagenesis studies to map binding pockets. The ethoxy-phenyl moiety may occupy hydrophobic subpockets, while the acetic acid group coordinates catalytic residues (e.g., Mg2+^{2+} in kinases) .

Q. How can isotopic labeling (e.g., 13^{13}13C or 15^{15}15N) aid in metabolic pathway tracing?

Synthesize 13^{13}C-labeled analogs at the acetic acid carbon or 15^{15}N-labeled amino group. Use tracer studies with LC-HRMS to identify metabolites (e.g., de-ethoxylated or hydroxylated derivatives) in hepatocyte models .

Q. Methodological Notes

  • Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography for stereochemistry) .
  • Advanced Instrumentation : Synchrotron XRD for crystal structure determination or cryo-EM for protein-ligand complexes .

Properties

IUPAC Name

2-amino-2-(3-ethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-14-8-5-3-4-7(6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYHUMDBYPPPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297399
Record name α-Amino-3-ethoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500696-03-7
Record name α-Amino-3-ethoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500696-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-3-ethoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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